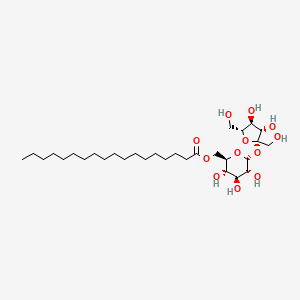

Sucrose, 6-stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

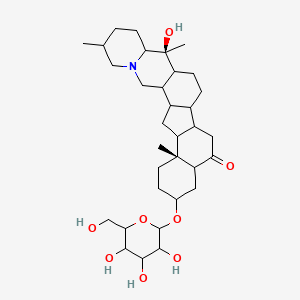

Sucrose, 6-stearate is a compound formed by the esterification of sucrose (table sugar) with stearic acid, a saturated fatty acid derived from vegetable sources. This compound is widely used in the cosmetics and personal care industry for its emulsifying and stabilizing properties . It helps blend oil and water-based ingredients, improving the texture and stability of formulations such as creams, lotions, and emulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose, 6-stearate can be synthesized through chemical or enzymatic methods. The chemical synthesis involves the esterification of sucrose with stearic acid in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) under dilute conditions . Enzymatic synthesis, on the other hand, employs enzymes like Aspergillus oryzae fructosyltransferase to catalyze the reaction .

Industrial Production Methods: Industrial production of this compound typically involves the use of chemical catalysts and controlled reaction conditions to ensure high yield and purity. The process may also involve the use of ionic liquids or chemo-enzymatic systems to enhance the efficiency and biocompatibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Sucrose, 6-stearate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the formation of sucrose and stearic acid . Oxidation and reduction reactions can modify the functional groups on the sucrose or stearic acid moieties, leading to the formation of different derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound include sucrose, stearic acid, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sucrose, 6-stearate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as an emulsifier and stabilizer in various formulations . In biology, it is studied for its effects on lipid digestion and bioactivity in the gastrointestinal tract . In medicine, this compound is used in drug delivery systems, such as niosomes, to enhance the solubility and bioavailability of therapeutic compounds . In the industry, it is used in the production of cosmetics, personal care products, and food emulsifiers .

Mechanism of Action

The mechanism of action of sucrose, 6-stearate involves its ability to stabilize oil-in-water emulsions by reducing the interfacial tension between the oil and water phases . This is achieved through the adsorption of this compound molecules at the oil-water interface, forming a stable film that prevents coalescence of the oil droplets . In drug delivery systems, this compound enhances the encapsulation efficiency and stability of the therapeutic compounds, leading to improved bioavailability and controlled release .

Comparison with Similar Compounds

Sucrose, 6-stearate is similar to other sugar esters, such as sucrose laurate, sucrose palmitate, and sorbitan esters . it is unique in its ability to form stable emulsions with a smooth and luxurious feel, making it highly suitable for use in cosmetics and personal care products . Additionally, this compound has a higher hydrophilic-lipophilic balance (HLB) value compared to other sugar esters, which enhances its emulsifying properties .

List of Similar Compounds:- Sucrose laurate

- Sucrose palmitate

- Sorbitan esters

- Glyceryl stearate

- Cetearyl glucoside

- Sorbitan stearate

Properties

CAS No. |

13039-42-4 |

|---|---|

Molecular Formula |

C30H56O12 |

Molecular Weight |

608.8 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |

InChI |

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-19-22-24(34)26(36)27(37)29(40-22)42-30(20-32)28(38)25(35)21(18-31)41-30/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |

InChI Key |

UGBSRHSKMQBSIS-UTGHZIEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt](/img/structure/B12439893.png)

![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)

![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)

![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)